3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-22-15-5-2-4-14(12-15)18(20)19-17(16-6-3-11-23-16)13-7-9-21-10-8-13/h2-6,11-13,17H,7-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEZFIXPTCCVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic synthesis. One common approach is to start with the benzamide core and introduce the methylsulfanyl group through a nucleophilic substitution reaction. The oxane and thiophene moieties can be introduced via coupling reactions, such as the Sonogashira coupling, which is useful for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)thiophen-2-ylmethanone: Shares the thiophene and methylsulfanyl groups but lacks the oxane moiety.
N-(thiophen-2-ylmethyl)benzamide: Similar benzamide core but without the methylsulfanyl and oxane groups.
Uniqueness
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxane moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications .
Biological Activity
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a synthetic compound with a complex structure that includes a methylsulfanyl group, an oxane moiety, and a thiophene ring. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.
The synthesis of this compound typically involves multi-step organic synthesis. The process often begins with the benzamide core, where the methylsulfanyl group is introduced through nucleophilic substitution reactions. The oxane and thiophene moieties are incorporated via coupling reactions such as Sonogashira coupling, which facilitates the formation of carbon-carbon bonds under mild conditions.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of methylsulfanyl group |
| 2 | Coupling Reaction | Formation of oxane moiety |
| 3 | Coupling Reaction | Attachment of thiophene ring |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may alter the activity of these targets, leading to various downstream effects. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it could influence pathways related to cell signaling and metabolism.
Anticancer Potential
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzamide derivatives are known for their role as inhibitors in various cancer-related pathways. In vitro studies have shown that compounds with thiophene rings can induce apoptosis in cancer cells by disrupting mitotic processes .
Case Study : A study on a related compound demonstrated its ability to arrest cells in mitosis, leading to cell death through the formation of monopolar spindles. This highlights the potential for this compound to exhibit similar effects due to its structural characteristics .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, derivatives containing methylsulfanyl groups have been studied for their inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling and are implicated in various diseases .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can analyze its structure and potential activities against those of other benzamide derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(methylthio)thiophen-2-ylmethanone | Thiophene and methylthio groups | Moderate anticancer activity |
| N-(thiophen-2-ylmethyl)benzamide | Benzamide core without additional groups | Limited enzyme inhibition |
Q & A
Basic: What synthetic methodologies are recommended for 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide?
The synthesis involves multi-step reactions, typically starting with the formation of the benzamide core followed by sequential coupling of functional groups. Key steps include:
- Thiophene integration : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophen-2-yl group .
- Oxane (tetrahydropyran) incorporation : Etherification or Grignard reactions under anhydrous conditions to introduce the oxan-4-yl moiety .
- Methylsulfanyl group attachment : Thiol-ene reactions or alkylation using methanethiol derivatives .
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalysts (e.g., Pd for cross-coupling) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with distinct shifts for the methylsulfanyl (~2.1 ppm) and oxan-4-yl protons (3.4–4.0 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and sulfanyl S-C (~600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns identifying the benzamide backbone .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., kinases or proteases). The thiophene and oxane moieties may contribute to hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for binding .
- QSAR Studies : Correlate structural features (e.g., logP of methylsulfanyl group) with activity trends .
Advanced: How should researchers address contradictions in reported biological activity data?
Discrepancies often stem from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies) and use positive controls .
- Purity Issues : Employ orthogonal purification (HPLC + recrystallization) and quantify impurities via LC-MS .
- Cell Line Differences : Compare results across multiple models (e.g., cancer cell lines vs. primary cells) .
Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Time-Kill Curves : Assess bactericidal kinetics over 24 hours .
- Biofilm Inhibition : Crystal violet staining to quantify biofilm disruption .
Advanced: What strategies optimize the compound’s pharmacokinetic properties?
- Solubility Enhancement : Co-solvents (PEG 400) or prodrug design (e.g., esterification of oxane hydroxyl) .
- Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., methylsulfanyl oxidation); introduce fluorination to block degradation .
- BBB Penetration : LogP adjustments (<3) via substituent modification (e.g., replacing methylsulfanyl with trifluoromethyl) .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates shelf stability) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via HPLC .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound over 72 hours .
Advanced: What mechanistic studies elucidate its anti-inflammatory activity?
- COX-2 Inhibition Assay : ELISA-based quantification of prostaglandin E2 suppression .
- NF-κB Pathway Analysis : Western blotting for p65 phosphorylation in LPS-stimulated macrophages .
- Cytokine Profiling : Multiplex assays (e.g., IL-6, TNF-α) in primary immune cells .
Basic: What safety assessments are critical for preclinical studies?
- Cytotoxicity Screening : MTT assay in HEK293 or HepG2 cells to determine IC values .
- hERG Binding Assay : Patch-clamp electrophysiology to assess cardiac risk .
- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains .
Advanced: How can structural analogs improve target selectivity?
- Scaffold Hopping : Replace thiophene with furan or pyrrole to alter electronic profiles .
- Stereochemical Modifications : Synthesize enantiomers via chiral HPLC and compare activity .
- Fragment-Based Design : Use X-ray crystallography to guide addition of substituents (e.g., halogenation at benzamide para-position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
